molecular formula C20H18ClN5O2 B10994632 5-chloro-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-2-carboxamide

5-chloro-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-2-carboxamide

Cat. No.: B10994632
M. Wt: 395.8 g/mol
InChI Key: GEVTWJYRSLYCEP-UHFFFAOYSA-N
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Description

5-chloro-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-chloro-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. The indole ring can bind to various receptors and enzymes, modulating their activity. The triazole moiety may also contribute to its biological effects by interacting with different molecular pathways .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

These compounds share structural similarities but may differ in their biological activities and applications.

Properties

Molecular Formula

C20H18ClN5O2

Molecular Weight

395.8 g/mol

IUPAC Name

5-chloro-N-[4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C20H18ClN5O2/c1-26-16-8-5-14(21)9-13(16)10-17(26)20(27)22-15-6-3-12(4-7-15)19-23-18(11-28-2)24-25-19/h3-10H,11H2,1-2H3,(H,22,27)(H,23,24,25)

InChI Key

GEVTWJYRSLYCEP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C=C1C(=O)NC3=CC=C(C=C3)C4=NNC(=N4)COC

Origin of Product

United States

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